Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
Overview
Description
Butyrolactone II, also known as gamma-butyrolactone, is a five-membered lactone containing an ester functionality. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and its role as a precursor to other important chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyrolactone II can be synthesized through several methods:
Dehydrogenation of 1,4-Butanediol: This method involves the removal of hydrogen from 1,4-butanediol to form butyrolactone II.
Ring-Closing of Hydroxy Acids: This process involves the cyclization of hydroxy acids to form the lactone ring.
Synthesis from Tetrahydrofuran: Tetrahydrofuran can be oxidized to produce butyrolactone II.
Industrial Production Methods: In industrial settings, butyrolactone II is typically produced through the dehydrogenation of 1,4-butanediol. This method is preferred due to its efficiency and the availability of 1,4-butanediol as a starting material .
Chemical Reactions Analysis
Types of Reactions: Butyrolactone II undergoes various chemical reactions, including:
Oxidation: Butyrolactone II can be oxidized to form gamma-hydroxybutyric acid.
Reduction: It can be reduced to form 1,4-butanediol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under acidic or basic conditions.
Major Products Formed:
Oxidation: Gamma-hydroxybutyric acid.
Reduction: 1,4-butanediol.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
Butyrolactone II has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and as a precursor in the synthesis of other chemicals.
Biology: Butyrolactone II is studied for its role in cellular signaling and as a metabolic intermediate.
Medicine: It is investigated for its potential therapeutic effects, including its use as a sedative and anesthetic.
Industry: Butyrolactone II is used in the production of polymers, resins, and as a cleaning agent.
Mechanism of Action
Butyrolactone II exerts its effects through various mechanisms:
Molecular Targets: It acts on gamma-aminobutyric acid receptors in the central nervous system.
Pathways Involved: Butyrolactone II is converted to gamma-hydroxybutyric acid, which then interacts with gamma-aminobutyric acid receptors to produce sedative and anesthetic effects.
Comparison with Similar Compounds
Butyrolactone II can be compared with other similar compounds such as:
Gamma-Hydroxybutyric Acid: Both compounds have sedative effects, but gamma-hydroxybutyric acid is more potent.
1,4-Butanediol: This compound is a precursor to butyrolactone II and has similar chemical properties.
Tetrahydrofuran: This compound can be oxidized to form butyrolactone II and shares similar structural features.
Uniqueness: Butyrolactone II is unique due to its versatility in chemical reactions and its wide range of applications in various fields. Its ability to act as a precursor to other important chemicals further enhances its significance .
Properties
IUPAC Name |
methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKPZNDJHWFONI-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017691 | |
Record name | Butyrolactone II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87414-44-6 | |
Record name | Butyrolactone II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87414-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyrolactone II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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